2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4(1H)-pyrimidinone
Overview
Description
2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is also known as EMAQ and has been studied for its potential use in cancer treatment.
Mechanism of Action
EMAQ works by inhibiting the activity of thymidylate synthase, which is an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, EMAQ can prevent the growth and proliferation of cancer cells. EMAQ has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of autoimmune diseases and inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMAQ include the inhibition of thymidylate synthase, which can lead to the inhibition of cancer cell growth. EMAQ has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of autoimmune diseases and inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of using EMAQ in lab experiments include its potential as a cancer treatment and its anti-inflammatory properties. However, there are limitations to using EMAQ in lab experiments, including the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the study of EMAQ, including further research into its potential as a cancer treatment and its anti-inflammatory properties. Additionally, further research is needed to determine the safety and efficacy of EMAQ in humans.
Scientific Research Applications
EMAQ has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of the enzyme thymidylate synthase. Thymidylate synthase is an essential enzyme in the synthesis of DNA, and its inhibition can lead to the inhibition of cancer cell growth. EMAQ has also been studied for its potential use in the treatment of autoimmune diseases and inflammatory conditions.
Properties
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-(methoxymethyl)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-11-5-6-14-13(7-11)10(2)18-16(20-14)22-17-19-12(9-24-3)8-15(23)21-17/h5-8H,4,9H2,1-3H3,(H2,18,19,20,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWJZSWMOQJOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)COC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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